5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves palladium-catalyzed reactions or novel antitumor agents development, indicating a complex synthesis pathway that can include the formation of cyclic alkenyl ethers as key intermediates (Mondal et al., 2003). These methods highlight the importance of catalysts in facilitating the synthesis of intricate molecular structures.
Molecular Structure Analysis
The molecular structure of related compounds, such as 5-methoxyindole-2-carboxylic acid, has been elucidated through X-ray diffraction analysis, demonstrating the compound's crystal and molecular structure, including hydrogen bond interactions that form molecular ribbons and layers arranged in a herringbone-like pattern (Morzyk-Ociepa et al., 2004). Such analyses are crucial for understanding the compound's physical and chemical behavior.
Chemical Reactions and Properties
Chemical reactions involving 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid or similar compounds often include carboxylation and esterification processes, which are essential for modifying the compound's chemical properties and enhancing its application potential (Hansen et al., 2005).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are determined by the compound's molecular configuration. Techniques like spectroscopic evaluations and nonlinear optical property studies provide insights into the compound's physical characteristics and potential applications in materials science (Tamer et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are influenced by the compound's molecular structure. Spectroscopic methods, such as FT-IR, FT-Raman, UV, 1H, and 13C NMR, are utilized to profile the compound's chemical behavior and interaction with other substances (Almutairi et al., 2017).
Scientific Research Applications
Synthesis of Antitumor Agents : A study developed a method for synthesizing 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene carboxylic acid derivatives, which could have potential as antitumor agents (Mondal, Nogami, Asao, & Yamamoto, 2003).
Ligands and Catalysis in Organic Synthesis : Research showed that substituted 1H-indenes, including derivatives of 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid, can be used as starting materials for various catalytic processes, leading to the synthesis of aryl-substituted indenes. These compounds have applications in the synthesis of ligands and metallocene catalysts for olefin polymerization (Izmer et al., 2006).
Development of Analgesic and Anti-inflammatory Drugs : A study focused on the synthesis of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, demonstrating potential analgesic and anti-inflammatory properties. This research contributes to the development of new pharmaceutical compounds (Muchowski et al., 1985).
Synthesis of Coronafacic Acid : Another study discussed the synthesis of coronafacic acid, a compound with potential applications in organic synthesis, using a Wessely oxidation and Diels–Alder reaction pathway starting from ethyl E-5-(4-ethyl-2-hydroxyphenyl)-2-pentenoate (Yates, Bhamare, Granger, & Macas, 1993).
Spectroscopic and Computational Studies for Precursor Molecules : A study characterized Methyl 5-methoxy-1H-indole-2-carboxylate (a related compound) using spectroscopic and computational methods, indicating its potential as a precursor for biologically active molecules (Almutairi et al., 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-14-8-3-5-9-7(6-8)2-4-10(9)11(12)13/h3,5-6,10H,2,4H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQZTFAAOCBAHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20550971 | |
Record name | 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20550971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
116854-10-5 | |
Record name | 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20550971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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